Fmoc-1-pyrrolidine-3-carboxylic acid

Peptidomimetics Conformational Analysis β-Peptides

This Fmoc-protected β-amino acid (Fmoc-β-Pro-OH) is a rigid, conformationally constrained building block for solid-phase peptide synthesis. Unlike standard α-amino acids, its β‑amino acid backbone and pyrrolidine ring introduce turn‑inducing elements that enhance proteolytic stability and enable predictable folding into stable β‑peptide helices. The Fmoc group is fully compatible with standard SPPS protocols (20% piperidine/DMF deprotection), ensuring seamless integration into existing workflows. This monomer is essential for designing peptidomimetics, enzyme inhibitors, and receptor ligands where a defined 3D structure drives potency and selectivity. The solid form (mp 159‑161 °C) ensures reliable automated handling. Choose Fmoc‑1‑pyrrolidine‑3‑carboxylic acid for conformational control that generic alternatives cannot provide.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 885951-89-3
Cat. No. B1309130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1-pyrrolidine-3-carboxylic acid
CAS885951-89-3
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
InChIKeyGUAMYYOQAAUXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 885951-89-3): A Protected β-Proline Building Block for SPPS and Peptidomimetic Procurement


Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 885951-89-3) is an Nᵅ-Fmoc-protected, non-proteinogenic β-amino acid derivative [1]. Structurally, it features a pyrrolidine ring with a carboxylic acid at the 3-position and an Fmoc-protected nitrogen, classifying it as a conformationally constrained building block (commonly termed Fmoc-β-Pro-OH) . Its primary application is as a monomer in solid-phase peptide synthesis (SPPS) to introduce turn-inducing elements or enhance metabolic stability [2].

Sourcing Fmoc-1-pyrrolidine-3-carboxylic acid: Why Structural and Protecting Group Differences Preclude Direct Substitution


Procurement of Fmoc-1-pyrrolidine-3-carboxylic acid cannot be replaced by generic alternatives due to critical differences in backbone topology and protecting group chemistry. Unlike standard α-amino acids such as Fmoc-Pro-OH, this β-amino acid positions the amino group on the second carbon from the carboxylate, altering the backbone length and conformational landscape of resulting peptides [1]. Furthermore, the Fmoc protection is orthogonal to Boc-based strategies, enabling specific deprotection under mild basic conditions (e.g., 20% piperidine/DMF) without cleaving acid-labile side-chain protecting groups [2]. Substitution with Boc-protected analogs or unprotected pyrrolidine carboxylic acid disrupts synthetic workflows and negates the unique conformational properties introduced by the β-amino acid scaffold [3].

Quantitative Differentiation Evidence: Fmoc-1-pyrrolidine-3-carboxylic acid vs. Relevant Analogs


Backbone Geometry: β-Amino Acid vs. α-Amino Acid Conformational Space

Fmoc-1-pyrrolidine-3-carboxylic acid is a β-amino acid, differing from the standard α-amino acid Fmoc-Pro-OH. In α-proline, the amino group is attached to the carbon adjacent to the carboxyl group (α-carbon). In β-proline, the amino group resides on the β-carbon (two positions away), which fundamentally alters the allowed backbone dihedral angles and oligomer folding patterns [1] [2]. This topological difference is not a minor substitution but a major determinant of secondary structure.

Peptidomimetics Conformational Analysis β-Peptides

Protecting Group Orthogonality: Fmoc vs. Boc Stability and Deprotection Conditions

The Fmoc group on this compound enables base-labile deprotection, contrasting with the acid-labile Boc group used in Boc-1-pyrrolidine-3-carboxylic acid (CAS 59378-75-5). Fmoc removal is quantitative with 20% piperidine/DMF (rt, 5-20 min) [1], while Boc requires strong acids (e.g., TFA). This orthogonal stability profile dictates compatibility with different resin linkers and side-chain protecting groups [2].

SPPS Protecting Group Strategy Process Chemistry

Stereochemical Purity: Racemic vs. Enantiopure Forms in Peptide Folding

Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 885951-89-3) is supplied as a racemic mixture (DL-β-Pro). In contrast, (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 193693-66-2) is a single enantiomer . The use of racemic versus enantiopure building blocks leads to diastereomeric peptide mixtures if not resolved, impacting homogeneity and biological activity .

Chiral Synthesis Peptide Folding Stereochemistry

Ring Size and Conformational Constraint: Pyrrolidine vs. Piperidine Scaffolds

The 5-membered pyrrolidine ring in Fmoc-1-pyrrolidine-3-carboxylic acid imposes different conformational restrictions compared to the 6-membered piperidine ring in Fmoc-piperidine-3-carboxylic acid . The smaller ring restricts φ and ψ dihedral angles more tightly, influencing turn propensity and oligomer folding. While no direct quantitative comparison exists for the Fmoc-protected forms, computational studies on β-peptide monomers indicate that the pyrrolidine scaffold yields fewer low-energy conformers than the piperidine analog [1].

Conformational Restriction Ring Size Peptide Turn Mimetics

Stability Under Acidic vs. Basic Conditions: Fmoc Group Integrity in SPPS

The Fmoc group in this compound is stable to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid but is efficiently removed under mild basic conditions (e.g., 20% piperidine/DMF) . This contrasts with Boc-protected analogs which are labile to acid. The orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protections or the resin linker [1].

SPPS Fmoc Deprotection Stability

Melting Point and Physical Form: Consistency for Automated Solid-Phase Synthesis

Fmoc-1-pyrrolidine-3-carboxylic acid is a white to off-white solid with a melting point of 159–161°C . This high melting point and solid form ensure accurate weighing and compatibility with automated solid-phase synthesizer cartridges. In contrast, some unprotected or Boc-protected analogs may exist as oils or low-melting solids, which can complicate handling in automated workflows.

Physical Properties Automated Synthesis Handling

Optimal Use Cases for Fmoc-1-pyrrolidine-3-carboxylic acid Based on Differentiated Evidence


Synthesis of β-Peptide Foldamers with Predefined Helical Conformations

Fmoc-1-pyrrolidine-3-carboxylic acid is the monomer of choice for constructing β-peptide oligomers that adopt stable helical structures (e.g., 12-helix) distinct from α-peptide folds [1]. Its β-amino acid backbone and constrained pyrrolidine ring enable predictable folding patterns, making it ideal for developing peptidomimetics with enhanced proteolytic stability and novel recognition surfaces.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporating β-Turn Mimetics

This building block is directly compatible with standard Fmoc/tBu SPPS protocols, where the Fmoc group is removed with 20% piperidine/DMF [2]. It can be incorporated into peptide chains to introduce a β-turn mimic, leveraging the conformational constraints of the pyrrolidine ring to stabilize bioactive conformations. The compound's solid form (mp 159-161°C) ensures reliable automated handling.

Development of Proteolytically Stable Peptide Therapeutics and Probes

Peptides containing β-amino acid residues are known to resist degradation by common proteases [3]. Incorporating Fmoc-1-pyrrolidine-3-carboxylic acid into peptide sequences is a strategic approach to enhance metabolic stability without significantly altering the intended biological activity. This is particularly relevant for peptide drugs, diagnostic probes, and bioconjugates.

Construction of Cyclic Peptides and Constrained Peptidomimetics

The pyrrolidine-3-carboxylic acid scaffold provides a rigid, cyclic core that can be used to pre-organize linear peptides for cyclization or to directly incorporate conformational constraints [4]. This is valuable in designing enzyme inhibitors, receptor ligands, and antimicrobial peptides where a defined 3D structure is essential for potency and selectivity.

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